molecular formula C15H11ClN4O B15062837 N'-[(3-Chloroquinoxalin-2-yl)oxy]benzenecarboximidamide CAS No. 88660-74-6

N'-[(3-Chloroquinoxalin-2-yl)oxy]benzenecarboximidamide

Cat. No.: B15062837
CAS No.: 88660-74-6
M. Wt: 298.73 g/mol
InChI Key: LMRQKWAPFVHEFN-UHFFFAOYSA-N
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Description

N'-[(3-Chloroquinoxalin-2-yl)oxy]benzenecarboximidamide is a synthetic chemical compound designed for professional laboratory research applications. This substance features a benzenecarboximidamide group linked to a chloroquinoxaline moiety, a structural combination of interest in medicinal chemistry and drug discovery. Compounds containing the benzenecarboximidamide (benzamidine) group are known to be investigated for their potential biological activities . The integration of the chloroquinoxaline structure may offer unique properties for exploring enzyme inhibition or receptor binding, given that quinoxaline derivatives are frequently studied in various pharmacological contexts. This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary safety assessments and handling this material in accordance with their institution's guidelines for laboratory chemicals.

Properties

CAS No.

88660-74-6

Molecular Formula

C15H11ClN4O

Molecular Weight

298.73 g/mol

IUPAC Name

N'-(3-chloroquinoxalin-2-yl)oxybenzenecarboximidamide

InChI

InChI=1S/C15H11ClN4O/c16-13-15(19-12-9-5-4-8-11(12)18-13)21-20-14(17)10-6-2-1-3-7-10/h1-9H,(H2,17,20)

InChI Key

LMRQKWAPFVHEFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NOC2=NC3=CC=CC=C3N=C2Cl)N

Origin of Product

United States

Biological Activity

N'-[(3-Chloroquinoxalin-2-yl)oxy]benzenecarboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse scientific literature.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of chloroquinoline have been demonstrated to possess significant antifungal and antibacterial properties. In one study, compounds derived from chloroquinoline were tested against several bacterial strains, including Bacillus subtilis and Escherichia coli, showing promising results in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Activity TypeTarget Organisms
Compound A50AntifungalCandida albicans
This compoundTBDTBDTBD
Compound B94.2AntibacterialBacillus subtilis

Anticancer Activity

The anticancer potential of compounds similar to this compound has also been explored. Studies indicate that certain derivatives show selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation .

Table 2: Cytotoxicity Profiles of Related Compounds

Compound NameIC50 (µM)Cell Line TestedSelectivity Index (Normal/Cancer)
Compound C20HeLa (cervical)5
This compoundTBDTBDTBD
Compound D15MCF7 (breast)4

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the quinoxaline or benzenecarboximidamide rings can significantly impact their efficacy. For example, the introduction of electron-donating groups has been shown to enhance antimicrobial activity, while certain substitutions can increase selectivity towards cancer cells .

Case Studies

  • Antifungal Efficacy : In a study comparing various chloroquinoline derivatives, one compound demonstrated an IC50 value of 51.2 µM against Candida albicans, indicating strong antifungal properties compared to standard treatments .
  • Antibacterial Screening : Another investigation revealed that several derivatives exhibited better antibacterial activity against Bacillus subtilis than traditional antibiotics like ciprofloxacin, highlighting their potential as new therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N'-[(3-Chloroquinoxalin-2-yl)oxy]benzenecarboximidamide with structurally related benzenecarboximidamide derivatives:

Compound Name Molecular Formula Substituents/Linker Key Features
This compound C₁₅H₁₁ClN₄O 3-Chloroquinoxalin-2-yloxy Bicyclic quinoxaline group; potential DNA intercalation and electron effects
Pentamidine Isethionate C₁₉H₂₄N₄O₂·(C₂H₆O₄S)₂ 1,5-Pentanediylbis(oxy) linker Bis-benzamidine with sulfonate counterion; antitrypanosomal activity
3,3'-(1,4-Butanediylbis(oxy))bis-benzenecarboximidamide C₁₈H₂₂N₄O₂ 1,4-Butanediylbis(oxy) linker High B-DNA binding affinity (ΔG = -8.11 kcal/mol)
4-Chloro-N-[(4-methoxybenzoyl)oxy]benzenecarboximidamide C₁₅H₁₃ClN₂O₃ 4-Methoxybenzoyloxy Chlorine and methoxy groups; synthetic route focus

Key Observations :

  • Quinoxaline vs. Alkylene Linkers: The quinoxaline substituent introduces a rigid, planar aromatic system, which may enhance DNA intercalation compared to flexible alkylene linkers in pentamidine derivatives .

Physicochemical Properties

Compound Solubility Stability Notes
This compound Likely low water solubility (inferred from aromaticity) Stable under inert storage conditions
Pentamidine Mesilate Slightly soluble in water, ethanol Hygroscopic; requires airtight storage
3,3'-(Butanediylbis(oxy))bis-benzenecarboximidamide Not reported; likely moderate due to linker Stable in dry, cool environments

Analysis: The quinoxaline group in the target compound likely reduces water solubility compared to pentamidine derivatives, which are formulated as sulfonate salts for improved solubility .

DNA Interaction
  • Target Compound: The quinoxaline moiety may facilitate DNA intercalation, similar to ethidium bromide.
  • Pentamidine Derivatives: Exhibit strong B-DNA binding via minor groove interactions. Compound 2 (butylene-linked) showed ΔG = -8.11 kcal/mol, outperforming standard pentamidine .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N'-[(3-Chloroquinoxalin-2-yl)oxy]benzenecarboximidamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution between 3-chloroquinoxalin-2-ol and a benzenecarboximidamide derivative. Key steps include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity .
  • Purification : Employ column chromatography followed by recrystallization in ethanol-water mixtures to achieve >95% purity. Monitor purity via HPLC with UV detection (λ = 254 nm) .
  • Yield Optimization : Adjust stoichiometric ratios (1:1.2 for quinoxaline:imidamide) and reaction temperature (80–100°C) to minimize side products .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer :

  • Solubility : Test in water, ethanol, and DMSO using shake-flask methods. Preliminary data for analogs suggest low aqueous solubility (~1–5 mg/mL) but high solubility in DMSO (>50 mg/mL) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis. Protect from light and moisture during storage .
  • Spectroscopic Identification : Use FT-IR (amide C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR (quinoxaline protons at δ 8.2–8.5 ppm) .

Advanced Research Questions

Q. What computational strategies are effective for predicting This compound's binding affinity to DNA targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with B-DNA. Analogous pentamidine derivatives (e.g., 4,4'-(butanediylbis(oxy))bis-benzenecarboximidamide) show binding energies of −8.11 kcal/mol, suggesting strong minor-groove binding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of DNA-ligand complexes. Monitor hydrogen bonding (e.g., between imidamide NH and DNA phosphate backbone) .

Q. How can factorial design improve experimental optimization for studying this compound’s anti-cancer activity?

  • Methodological Answer :

  • Variable Selection : Test factors like concentration (0.1–10 µM), exposure time (24–72 hours), and combination therapies (e.g., with cisplatin).
  • Response Metrics : Measure IC₅₀ via MTT assays and apoptosis markers (caspase-3/7 activation). Use a 2³ factorial design to identify synergistic effects .
  • Statistical Analysis : Apply ANOVA to distinguish significant factors (p < 0.05) and optimize dosing regimens .

Q. What mechanisms underlie potential contradictions in cytotoxicity data across cell lines?

  • Methodological Answer :

  • Hypothesis Testing : Compare uptake efficiency (via LC-MS/MS quantification) in resistant vs. sensitive cell lines.
  • Resistance Mechanisms : Screen for ABC transporter overexpression (e.g., P-gp) using qPCR. Co-administrate inhibitors (e.g., verapamil) to validate .
  • Metabolic Profiling : Use LC-HRMS to identify metabolites (e.g., oxidative dechlorination products) that may reduce efficacy .

Theoretical and Methodological Frameworks

Q. How can researchers align studies of this compound with existing pharmacological theories?

  • Methodological Answer :

  • DNA-Intercalation Theory : Compare binding modes with ethidium bromide or doxorubicin using fluorescence displacement assays .
  • Structure-Activity Relationships (SAR) : Modify the quinoxaline’s chloro-substituent to assess its role in cytotoxicity. Synthesize analogs with F/CH₃ substitutions and test against parental and mutant cell lines .

Q. What in silico-to-in vivo extrapolation (IVIVE) models are applicable for pharmacokinetic predictions?

  • Methodological Answer :

  • PBPK Modeling : Use GastroPlus or Simcyp to simulate oral bioavailability. Input parameters include logP (predicted ~2.5), solubility, and CYP450 metabolism rates .
  • Toxicity Prediction : Apply ProTox-II to identify potential hepatotoxicity (e.g., mitochondrial dysfunction) and validate with in vitro hepatocyte assays .

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